molecular formula C7H12O2 B6155767 1-(2-methyloxolan-3-yl)ethan-1-one, Mixture of diastereomers CAS No. 1507617-93-7

1-(2-methyloxolan-3-yl)ethan-1-one, Mixture of diastereomers

Cat. No.: B6155767
CAS No.: 1507617-93-7
M. Wt: 128.2
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Description

1-(2-methyloxolan-3-yl)ethan-1-one, Mixture of diastereomers, is an organic compound with the molecular formula C7H12O2. This compound is characterized by the presence of a methyloxolane ring and an ethanone group. It is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyloxolan-3-yl)ethan-1-one typically involves the reaction of 2-methyloxolane with ethanone under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of 1-(2-methyloxolan-3-yl)ethan-1-one may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to separate the desired product from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyloxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-methyloxolan-3-yl)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-methyloxolan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyloxolane: A related compound with similar structural features but different functional groups.

    Ethanone derivatives: Compounds with similar ethanone groups but different substituents on the oxolane ring.

Uniqueness

1-(2-methyloxolan-3-yl)ethan-1-one is unique due to its specific combination of a methyloxolane ring and an ethanone group, which imparts distinct chemical and physical properties. The presence of diastereomers adds to its complexity and potential for diverse applications.

Properties

CAS No.

1507617-93-7

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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